N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 872996-13-9
VCID: VC5289960
InChI: InChI=1S/C24H21N7O3S2/c1-34-16-8-6-15(7-9-16)23(33)25-13-12-20-29-28-19-10-11-22(30-31(19)20)35-14-21(32)27-24-26-17-4-2-3-5-18(17)36-24/h2-11H,12-14H2,1H3,(H,25,33)(H,26,27,32)
SMILES: COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=CC=CC=C5S4
Molecular Formula: C24H21N7O3S2
Molecular Weight: 519.6

N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

CAS No.: 872996-13-9

Cat. No.: VC5289960

Molecular Formula: C24H21N7O3S2

Molecular Weight: 519.6

* For research use only. Not for human or veterinary use.

N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide - 872996-13-9

Specification

CAS No. 872996-13-9
Molecular Formula C24H21N7O3S2
Molecular Weight 519.6
IUPAC Name N-[2-[6-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Standard InChI InChI=1S/C24H21N7O3S2/c1-34-16-8-6-15(7-9-16)23(33)25-13-12-20-29-28-19-10-11-22(30-31(19)20)35-14-21(32)27-24-26-17-4-2-3-5-18(17)36-24/h2-11H,12-14H2,1H3,(H,25,33)(H,26,27,32)
Standard InChI Key JYFYJVKMXDRMLR-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=CC=CC=C5S4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by three interconnected domains:

  • Benzo[d]thiazole moiety: A bicyclic aromatic system comprising a benzene ring fused to a thiazole ring, known for its role in DNA intercalation and topoisomerase inhibition.

  • Triazolo[4,3-b]pyridazine core: A nitrogen-rich heterocycle that enhances binding affinity to kinase ATP pockets, as observed in similar triazolopyridazine derivatives .

  • 4-Methoxybenzamide group: A polar substituent that improves solubility and facilitates hydrogen bonding with biological targets .

The thioether linkage (-S-) between the benzo[d]thiazole and triazolopyridazine units introduces conformational flexibility, potentially enabling adaptive binding to diverse enzymatic sites.

Physicochemical Properties

PropertyValue
Molecular FormulaC24H21N7O3S2
Molecular Weight519.6 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors9
Topological Polar Surface Area153 Ų
LogP (Octanol-Water)3.2 (estimated)

These properties suggest moderate lipophilicity, balanced by the polar benzamide and thiazole groups, which may enhance membrane permeability while retaining water solubility .

Synthetic Pathways and Optimization Challenges

Proposed Synthesis Route

The synthesis of N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)- triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide likely involves sequential reactions:

  • Formation of the triazolopyridazine core: Cyclocondensation of hydrazine derivatives with pyridazine precursors, followed by oxidation to generate the triazole ring.

  • Thioether linkage introduction: Reaction of a bromoacetylated benzo[d]thiazole intermediate with a mercapto-triazolopyridazine derivative under basic conditions .

  • Amide coupling: Attachment of 4-methoxybenzoyl chloride to the ethylamine side chain using carbodiimide-based coupling agents .

Key Challenges

  • Regioselectivity: Ensuring proper substitution patterns on the triazolopyridazine ring to avoid isomeric byproducts.

  • Stability of thioether bonds: Susceptibility to oxidative cleavage during purification steps, necessitating inert atmosphere handling.

Biological Activities and Mechanistic Insights

Antimicrobial Activity

Benzothiazole derivatives exhibit broad-spectrum antimicrobial effects. For instance:

  • 2-(2-{[2-(1H-benzimidazol-2-yl)ethyl]amino}ethyl)-N-[(3-fluoropyridin-2-yl)methyl]-1,3-oxazole-4-carboxamide (Designated for beta-thalassemia) underscores the antimicrobial utility of related heterocycles .

The thioether linkage in N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)... may enhance membrane penetration in Gram-negative bacteria by mimicking endogenous thiol-containing metabolites.

Comparative Analysis with Structural Analogs

CompoundMolecular TargetIndicationKey Structural Differences
Subject CompoundKinases/DNA TopoisomeraseHypothetical: Solid TumorsBenzo[d]thiazole, thioether linkage
(2-chloro-4-phenoxyphenyl)...methanoneBTK KinaseCLL/SLLPyrrolopyrimidine core
2-(2-{[2-(1H-benzimidazol-2-yl)...Hepcidin ModulationBeta-ThalassemiaBenzimidazole, oxazole

This table illustrates how modular modifications to heterocyclic cores and side chains enable target diversification .

Future Research Directions

  • Target Identification: High-throughput screening against kinase libraries and DNA repair enzymes.

  • SAR Studies: Systematic variation of the thioether linker length and benzamide substituents to optimize potency.

  • In Vivo Efficacy: Evaluation in xenograft models of leukemia and solid tumors, leveraging precedents from orphan drug candidates .

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